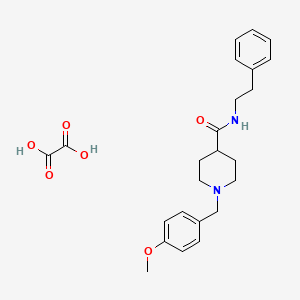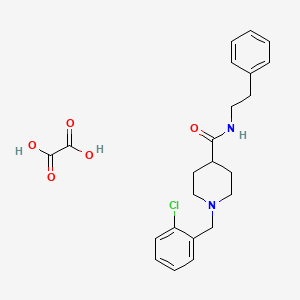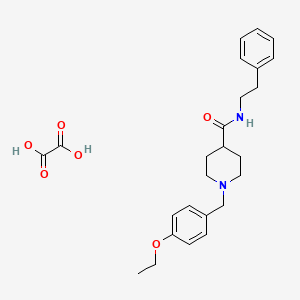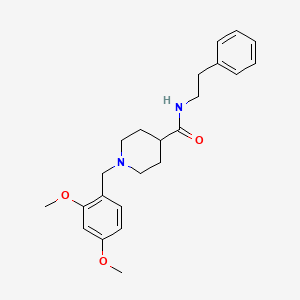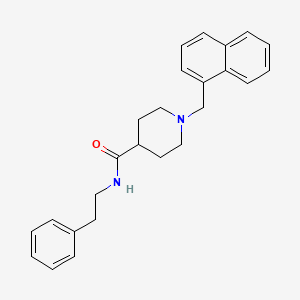
1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as NAP, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is not fully understood. However, it has been reported to act on multiple cellular pathways, including the regulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to activate the Akt and ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. This compound has also been reported to enhance neuronal survival and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. This compound has also been reported to have low toxicity and side effects. However, one of the limitations of using this compound in lab experiments is its high cost.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One of the potential areas of research is the development of this compound-based therapeutics for neurodegenerative diseases. This compound has also been investigated for its potential use in cancer therapy. Further studies are needed to understand the exact mechanism of action of this compound and its potential use in various diseases. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of more effective therapeutics.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic properties in various diseases. Its stable and water-soluble nature makes it easy to handle and administer in lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various diseases.
Wissenschaftliche Forschungsanwendungen
1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic properties in various diseases. It has been reported to have neuroprotective, anti-inflammatory, and anti-cancer effects. This compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and cancer.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c28-25(26-16-13-20-7-2-1-3-8-20)22-14-17-27(18-15-22)19-23-11-6-10-21-9-4-5-12-24(21)23/h1-12,22H,13-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARLUURHZQVIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



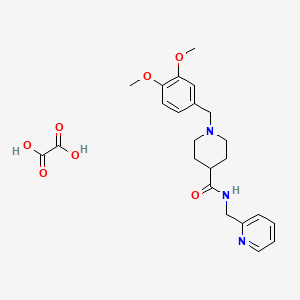
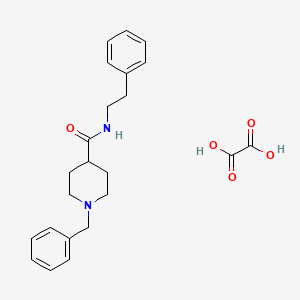

![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)



